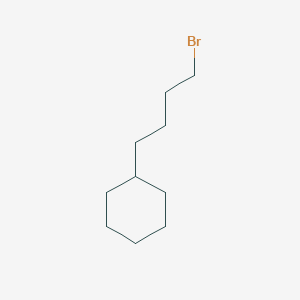

(4-Bromobutyl)cyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromobutylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFWXUKZEJDCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553375 | |

| Record name | (4-Bromobutyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60439-16-9 | |

| Record name | (4-Bromobutyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromobutyl)cyclohexane: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of (4-Bromobutyl)cyclohexane, a versatile building block in organic synthesis with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the compound's characteristics, synthetic methodologies, and reactivity. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this guide presents predicted spectral analyses based on established principles and data from analogous structures. Detailed experimental protocols for a plausible synthetic route and a representative nucleophilic substitution reaction are also provided, alongside visualizations of key chemical workflows.

Introduction

This compound (CAS No. 60439-16-9) is a halogenated hydrocarbon featuring a cyclohexane ring connected to a four-carbon chain with a terminal bromine atom.[1][2][3][4][5] This bifunctional nature, combining a lipophilic cyclohexane moiety with a reactive alkyl bromide, makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] The cyclohexane group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, while the bromo-functionalized butyl chain provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and organometallic reactions.[1] This guide aims to provide a comprehensive repository of the known properties and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. This data has been aggregated from multiple chemical supplier databases and computational sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60439-16-9 | [2][3] |

| Molecular Formula | C₁₀H₁₉Br | [2][3][4] |

| Molecular Weight | 219.16 g/mol | [2][3][4] |

| IUPAC Name | 1-bromo-4-cyclohexylbutane | [4] |

| Synonyms | This compound, Cyclohexane, (4-bromobutyl)- | [2][4][5] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.152 g/cm³ | [2][6] |

| Boiling Point | 244.1 °C at 760 mmHg | [2][6] |

| Flash Point | 98.7 °C | [2][6] |

| XLogP3 | 4.1 | [6] |

Spectroscopic Data (Predicted)

Direct experimental spectra for this compound are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Assignment (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a, H-b, H-c, H-d, H-e | 0.85 - 1.80 | m | 11H |

| H-f (CH₂) | 1.25 - 1.45 | m | 2H |

| H-g (CH₂) | 1.80 - 1.95 | m | 2H |

| H-h (CH₂-Br) | 3.40 | t, J ≈ 6.8 Hz | 2H |

Figure 1: Structure of this compound with proton numbering for NMR assignment.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂-Br) | 33 - 35 |

| C2 | 32 - 34 |

| C3 | 29 - 31 |

| C4 | 37 - 39 |

| C5 | 33 - 35 |

| C6 | 26 - 28 |

| C7 | 26 - 28 |

| C8 | 33 - 35 |

| C9 | 37 - 39 |

| C10 | 29 - 31 |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2925 - 2850 | C-H stretch (cyclohexyl, alkyl) | Strong |

| 1450 | CH₂ bend (scissoring) | Medium |

| 650 - 550 | C-Br stretch | Medium-Strong |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 218/220 | [M]⁺, isotopic pattern for one Br atom |

| 139 | [M - Br]⁺ |

| 83 | [C₆H₁₁]⁺ (cyclohexyl fragment) |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following protocols are provided as representative procedures for the synthesis and subsequent reaction of this compound. These are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.

Synthesis of this compound from 4-Cyclohexylbutan-1-ol

This procedure describes the bromination of a primary alcohol using phosphorus tribromide (PBr₃), a common and effective method for this transformation.

Materials:

-

4-Cyclohexylbutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).

-

4-Cyclohexylbutan-1-ol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (200 mL) and added to the flask. The solution is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) is dissolved in anhydrous diethyl ether (50 mL) and added to the dropping funnel.

-

The PBr₃ solution is added dropwise to the stirred alcohol solution over a period of 60 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow, dropwise addition of saturated NaHCO₃ solution until effervescence ceases.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for the preparation of this compound.

Nucleophilic Substitution: Synthesis of an Ether

This protocol outlines a general procedure for the Williamson ether synthesis using this compound as the alkylating agent.

Materials:

-

This compound

-

Sodium ethoxide (or another desired sodium alkoxide)

-

Anhydrous ethanol (or the corresponding alcohol)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide (e.g., 0.05 mol) is dissolved or suspended in anhydrous DMF (100 mL).

-

This compound (e.g., 0.05 mol) is added to the stirred solution at room temperature.

-

The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature and poured into water (200 mL).

-

The aqueous mixture is extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude ether product is purified by column chromatography on silica gel.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.

Nucleophilic Substitution Reactions

The terminal bromine atom is a good leaving group, making the compound susceptible to Sₙ2 reactions with a wide range of nucleophiles.[1] This allows for the introduction of the 4-cyclohexylbutyl moiety onto various functional groups, including:

-

Ethers: Reaction with alkoxides.

-

Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

-

Esters: Reaction with carboxylate salts.

-

Nitriles: Reaction with cyanide salts.

Organometallic Chemistry

This compound can be used to prepare organometallic reagents, such as Grignard reagents, by reacting with magnesium metal in an ethereal solvent. The resulting Grignard reagent, 4-cyclohexylbutylmagnesium bromide, is a potent nucleophile that can react with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

While specific examples of this compound in marketed drugs are not readily identifiable, its structural motifs are relevant to medicinal chemistry. The introduction of a cyclohexyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and metabolic stability. As a linker, the butyl chain can be used to connect a pharmacophore to another functional group or to explore the binding pocket of a biological target.

In materials science, this compound has been cited as a building block for the synthesis of complex molecules such as cyclohexane-based macrocycles.[1] Its incorporation into polymers or liquid crystals could also be explored to tailor their thermal and functional properties.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate. This technical guide has provided a consolidated summary of its chemical and physical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and reaction. While there is a need for more publicly available experimental data on this compound, the information presented here serves as a useful resource for researchers and scientists in organic synthesis, medicinal chemistry, and materials science.

References

- 1. Buy this compound | 60439-16-9 [smolecule.com]

- 2. This compound | CAS 60439-16-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H19Br | CID 13962520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 60439-16-9: Cyclohexane,(4-bromobutyl)- | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

Spectroscopic Profile of (4-Bromobutyl)cyclohexane: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (4-Bromobutyl)cyclohexane, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers and professionals in drug development and chemical sciences.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 60439-16-9, Molecular Formula: C₁₀H₁₉Br, Molecular Weight: 219.16 g/mol ).[1][2] These predictions are derived from the analysis of analogous structures such as bromocyclohexane, 1-bromobutane, and other substituted cyclohexanes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet (t) | 2H | -CH₂-Br |

| ~1.85 | Multiplet (m) | 2H | -CH₂-CH₂-Br |

| ~1.60 - 1.80 | Multiplet (m) | 5H | Cyclohexyl -H (axial & equatorial) |

| ~1.10 - 1.40 | Multiplet (m) | 6H | Cyclohexyl -H & Butyl -CH₂- |

| ~0.85 - 1.05 | Multiplet (m) | 4H | Cyclohexyl -H (axial) & Butyl -CH₂- |

Note: The proton chemical shifts for the cyclohexane ring are complex and overlapping due to the conformational flexibility and the presence of axial and equatorial protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~37.5 | Cyclohexyl -CH |

| ~34.0 | -CH₂-Br |

| ~33.0 | Cyclohexyl -CH₂ |

| ~32.5 | -CH₂-CH₂-Br |

| ~29.0 | -CH₂-CH₂-Cyclohexyl |

| ~26.5 | Cyclohexyl -CH₂ |

Note: The carbon attached to the bromine atom is expected to be in the 30-40 ppm range. The exact chemical shifts of the cyclohexane carbons can vary based on conformational effects.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2850 | Strong | C-H Stretching (Cyclohexyl & Butyl) |

| 1450 | Medium | C-H Bending (Scissoring) |

| 650 - 550 | Medium-Strong | C-Br Stretching |

Note: The IR spectrum of an alkyl halide is often characterized by the strong C-H stretching and bending vibrations. The C-Br stretch is a key diagnostic peak, though it appears in the lower frequency "fingerprint" region.[3]

Predicted Mass Spectrometry (MS) Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity | Assignment |

| 218/220 | Low | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 139 | Medium | [M - Br]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl fragment) |

| 55 | High | [C₄H₇]⁺ (Butyl fragment) |

Note: A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid haloalkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and identify the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small drop of neat (undiluted) liquid this compound directly onto the ATR crystal.[6]

-

-

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (GC-MS or Direct Infusion):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. If using GC-MS, the compound will be separated on a capillary column before entering the mass spectrometer.

-

-

Data Processing:

-

Identify the molecular ion peak and any characteristic isotopic patterns.

-

Analyze the fragmentation pattern to identify key structural fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

- 1. This compound | C10H19Br | CID 13962520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 60439-16-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physical Constants of 1-Bromo-4-cyclohexylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of 1-Bromo-4-cyclohexylbutane (also known as (4-Bromobutyl)cyclohexane), a valuable building block in organic synthesis. This document is intended to serve as a reliable resource for laboratory professionals, presenting curated data, detailed experimental protocols, and a visualization of its synthesis.

Core Physical Constants

The following table summarizes the key physical and chemical properties of 1-Bromo-4-cyclohexylbutane. It is important to distinguish between experimentally determined values and computationally predicted data.

| Property | Value | Data Type | Source |

| CAS Number | 60439-16-9 | Experimental | [1] |

| Molecular Formula | C₁₀H₁₉Br | - | [1] |

| Molecular Weight | 219.16 g/mol | Calculated | [1] |

| Boiling Point | 244.1 °C at 760 mmHg | Experimental | [1] |

| Density | 1.152 g/cm³ | Experimental | [1] |

| Refractive Index | Not Experimentally Determined | - | - |

| Melting Point | Not Experimentally Determined | - | - |

| Flash Point | 98.7 °C | Experimental | [1] |

Experimental Protocols

Detailed methodologies for the determination of the primary physical constants and the synthesis of 1-Bromo-4-cyclohexylbutane are provided below.

Synthesis of 1-Bromo-4-cyclohexylbutane

A documented method for the synthesis of 1-Bromo-4-cyclohexylbutane involves the bromination of 4-cyclohexylbutan-1-ol using phosphorus tribromide.[1]

Materials:

-

4-Cyclohexylbutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Ice

-

Brine solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Cool 47 mmol of 4-cyclohexylbutan-1-ol to -5 °C in a flask under a nitrogen atmosphere.

-

Slowly add 23 mmol of phosphorus tribromide dropwise over a period of 10-15 minutes, maintaining the temperature at or below 0 °C.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 2 hours.

-

Heat the reaction mixture to 100 °C for 1.5 hours.

-

Cool the mixture back down to 0 °C.

-

Quench the reaction by carefully adding 50 g of ice.

-

Dilute the mixture with 100 ml of brine and extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by distillation at 2 mm Hg and 100 °C to yield 1-Bromo-4-cyclohexylbutane as a colorless liquid.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation apparatus.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Place a small volume of 1-Bromo-4-cyclohexylbutane into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance.

Procedure using a Graduated Cylinder:

-

Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass.

-

Add a known volume (e.g., 5-10 mL) of 1-Bromo-4-cyclohexylbutane to the graduated cylinder, reading the volume from the bottom of the meniscus.

-

Weigh the graduated cylinder with the liquid and record the new mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated, and the average density calculated.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of 1-Bromo-4-cyclohexylbutane to the surface of the prism.

-

Close the prism and allow the sample to reach thermal equilibrium, typically by circulating water from a constant temperature bath (e.g., at 20 °C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the instrument's scale.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway for 1-Bromo-4-cyclohexylbutane from 4-cyclohexylbutan-1-ol.

Caption: Synthesis of 1-Bromo-4-cyclohexylbutane via bromination of the corresponding alcohol.

References

An In-depth Technical Guide to (4-Bromobutyl)cyclohexane (CAS Number: 60439-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (4-Bromobutyl)cyclohexane (CAS No. 60439-16-9). All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for key synthetic routes are outlined, and logical workflows are visualized using Graphviz diagrams. Notably, a thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and toxicological profile of this compound, a critical consideration for its potential use in drug development and life sciences research.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with a 4-bromobutyl group.[1][2] This structure imparts both non-polar characteristics, due to the saturated cyclohexane ring, and a degree of polarity from the bromobutyl functional group.[2] It is a colorless liquid with a characteristic strong bromine odor.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 60439-16-9 | [1][3][4][5] |

| IUPAC Name | 1-bromo-4-cyclohexylbutane | [1][3] |

| Synonyms | This compound, Cyclohexane, (4-bromobutyl)- | [1][2][5] |

| Molecular Formula | C₁₀H₁₉Br | [1][3][4][5] |

| SMILES | C1CCC(CC1)CCCCBr | [1][3] |

| InChI Key | FZFWXUKZEJDCMB-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD06658371 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 219.16 g/mol | [1][3][4][5] |

| Appearance | Colorless liquid | [2][3] |

| Density | 1.152 g/cm³ | [1][4] |

| Boiling Point | 244.1 °C at 760 mmHg | [1][4] |

| Flash Point | 98.7 °C | [1][4] |

| Purity | Typically ≥95% | [6] |

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate in organic synthesis and materials science.[2][3] Its synthesis can be achieved through several general methods, including the halogenation of cyclohexane or substitution reactions on cyclohexane-containing precursors.

General Synthetic Approaches

-

Halogenation of Cyclohexylbutane: This approach involves the direct bromination of cyclohexylbutane using a suitable brominating agent, often in the presence of a radical initiator.

-

Substitution Reaction of 4-Cyclohexylbutan-1-ol: A common and reliable method involves the conversion of the hydroxyl group of 4-cyclohexylbutan-1-ol to a good leaving group, followed by nucleophilic substitution with a bromide ion. Reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are typically employed.

-

Ring-opening of Cyclobutylcyclohexane: While less common, the cleavage of the cyclobutane ring in cyclobutylcyclohexane with a bromine source could potentially yield the desired product.

Detailed Experimental Protocol: Bromination of 4-Cyclohexylbutan-1-ol

The following is a representative protocol adapted from standard procedures for the conversion of primary alcohols to alkyl bromides.

Materials:

-

4-Cyclohexylbutan-1-ol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyclohexylbutan-1-ol (1 equivalent) and 48% hydrobromic acid (2 equivalents).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.5 equivalents) with continuous stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can also participate in elimination reactions.[2][3]

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups at the terminus of the butyl chain.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent forms the corresponding Grignard reagent, a powerful carbon nucleophile used in the formation of new carbon-carbon bonds.

-

Coupling Reactions: The compound can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link the cyclohexylbutyl moiety to other organic fragments.

These reactive properties make this compound a versatile building block in the synthesis of more complex molecules with potential applications in:

-

Materials Science: As a precursor for liquid crystals and polymers, where the rigid cyclohexane core and the flexible alkyl chain can influence material properties.[3]

-

Organic Synthesis: As a key intermediate for the construction of diverse molecular architectures.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature reveals a lack of specific data on the biological activity, mechanism of action, and toxicological profile of this compound (CAS 60439-16-9). While some studies have investigated the biological activities of other cyclohexane derivatives, these findings cannot be directly extrapolated to this specific compound.

For professionals in drug development and life sciences, this represents a critical knowledge gap. Any consideration of this compound for biological applications would necessitate a thorough in vitro and in vivo toxicological and pharmacological evaluation, starting with preliminary cytotoxicity and bioactivity screening assays.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [7] |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [7] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a well-characterized chemical intermediate with established synthetic utility in organic chemistry and materials science. Its physicochemical properties and primary reactive pathways are documented. However, for the intended audience of researchers, scientists, and drug development professionals, the complete absence of data regarding its biological activity, mechanism of action, and toxicological profile is a significant limitation. Future research to elucidate the biological effects of this compound is essential before its potential in any life science application can be considered.

References

- 1. This compound | CAS 60439-16-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS 60439-16-9: Cyclohexane,(4-bromobutyl)- | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 60439-16-9 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H19Br | CID 13962520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95.00% | CAS: 60439-16-9 | AChemBlock [achemblock.com]

- 7. 60439-16-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of (4-Bromobutyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromobutyl)cyclohexane is a substituted cycloalkane that serves as a valuable building block in organic synthesis and drug discovery. Its molecular structure, characterized by a flexible bromobutyl chain attached to a conformationally dynamic cyclohexane ring, presents an interesting case study in stereochemistry and conformational analysis. Understanding the three-dimensional arrangement of atoms in this molecule is crucial for predicting its reactivity, physical properties, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, supported by theoretical principles and detailed experimental protocols.

Molecular Structure

The fundamental structural details of this compound are summarized in the table below. The molecule consists of a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain, and a 4-bromobutyl substituent. The flexible nature of the butyl chain adds a layer of complexity to its conformational analysis.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-4-cyclohexylbutane | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 60439-16-9 | |

| Molecular Formula | C₁₀H₁₉Br | |

| Molecular Weight | 219.16 g/mol | [1] |

| SMILES String | C1CCC(CC1)CCCCBr |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexane ring and the orientation of the 4-bromobutyl substituent. The cyclohexane ring undergoes a rapid "ring flip" between two chair conformations at room temperature. In a substituted cyclohexane, this ring flip interconverts axial and equatorial positions of the substituent.

The 4-bromobutyl substituent is a long-chain alkyl group with a terminal bromine atom. The steric bulk of this group will strongly favor the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring. When the 4-bromobutyl group is in the axial position, it experiences significant steric repulsion from the axial hydrogens at the C3 and C5 positions.

Furthermore, the butyl chain itself possesses rotational freedom around its carbon-carbon single bonds. Gauche interactions within the butyl chain can also influence the overall stability of the conformer. The most stable rotamer of the butyl chain will likely be an extended anti-conformation to minimize intramolecular steric strain. When the entire substituent is in the axial position, there is a higher probability of gauche interactions between the first C-C bond of the substituent and the C-C bonds of the cyclohexane ring.

Given the substantial steric bulk of the entire 4-bromobutyl group, it is expected to have a large effective A-value, leading to a strong preference for the equatorial conformation. The equilibrium will therefore lie heavily towards the conformer with the 4-bromobutyl group in the equatorial position.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 4-cyclohexylbutan-1-ol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Materials:

-

4-Cyclohexylbutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure: [1]

-

In a round-bottom flask under a nitrogen atmosphere, cool 4-cyclohexylbutan-1-ol (47 mmol) to -5 °C.

-

Slowly add phosphorus tribromide (23 mmol) dropwise over 10-15 minutes, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to 100 °C for 1.5 hours.

-

Cool the mixture to 0 °C and quench the reaction by adding 50 g of ice.

-

Dilute the mixture with 100 mL of brine and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation (100 °C at 2 mm Hg) to obtain this compound as a colorless liquid.[1]

Determination of Conformational Equilibrium by NMR Spectroscopy

The ratio of axial to equatorial conformers of this compound can be determined using low-temperature ¹H NMR spectroscopy. At low temperatures, the ring flip is slow on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers. The relative populations can be determined by integrating the signals corresponding to each conformer.

Furthermore, at room temperature where the ring flip is fast, the observed coupling constants are a weighted average of the coupling constants for the individual conformers. The analysis of the coupling constants of the proton on the carbon bearing the substituent (the methine proton) can provide information about the conformational equilibrium. In the equatorial conformer, this proton is axial and will exhibit large axial-axial couplings to the adjacent axial protons. In the axial conformer, this proton is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.

General Protocol:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Acquire a ¹H NMR spectrum at room temperature.

-

Gradually lower the temperature of the NMR probe until the signals for the methine proton and other relevant protons broaden and then resolve into two distinct sets of signals, corresponding to the axial and equatorial conformers.

-

Integrate the corresponding signals for the two conformers to determine their relative populations.

-

Calculate the equilibrium constant (K = [equatorial]/[axial]) and the Gibbs free energy difference (ΔG = -RTlnK).

-

At various temperatures, measure the coupling constants of the methine proton to deduce the dihedral angles and further confirm the conformational assignments.

References

A Technical Guide to the Solubility of (4-Bromobutyl)cyclohexane in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Bromobutyl)cyclohexane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's chemical structure and data from analogous molecules. Furthermore, it supplies a detailed experimental protocol for researchers to determine precise solubility values in their own laboratory settings.

Introduction: Structural Analysis and Solubility Principles

This compound (CAS: 60439-16-9, Molecular Formula: C₁₀H₁₉Br) is an organic compound featuring a non-polar cyclohexane ring and a four-carbon alkyl (butyl) chain.[1][2] A terminal bromine atom introduces a degree of polarity due to the electronegativity difference between carbon and bromine.[1] The molecule's overall character is predominantly hydrophobic and non-polar, which is the primary determinant of its solubility.[1]

The guiding principle for solubility is "like dissolves like." This means that non-polar or weakly polar solutes will dissolve best in non-polar or weakly polar solvents, while polar solutes dissolve best in polar solvents. Given its structure, this compound is expected to be readily soluble in a wide range of non-polar and moderately polar organic solvents and largely insoluble in highly polar solvents like water.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various common organic solvents. These predictions are based on its chemical structure and the reported solubility of structurally similar compounds, such as bromocyclohexane and butylcyclohexane.[3][4][5] Bromocyclohexane is noted to be miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.[6]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | Miscible | The large non-polar alkyl and cycloalkyl groups of the solute have strong van der Waals interactions with non-polar aliphatic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Similar to aliphatic solvents, strong dispersion forces promote miscibility. Bromocyclohexane is known to be soluble in benzene.[3][4] |

| Ethers | Diethyl Ether, THF | Miscible | Ethers are weakly polar and are excellent solvents for organohalides. Bromocyclohexane shows good solubility in ether.[4][6][7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | These solvents can effectively solvate the alkyl halide portion of the molecule. Bromocyclohexane is soluble in chloroform and carbon tetrachloride.[6][7] |

| Ketones | Acetone | Soluble / Miscible | Acetone's moderate polarity and ability to engage in dipole-dipole interactions allow it to dissolve many organobromine compounds. Bromocyclohexane is miscible with acetone.[6] |

| Esters | Ethyl Acetate | Soluble / Miscible | Ethyl acetate is a moderately polar solvent capable of dissolving compounds with both non-polar and weakly polar functional groups. |

| Alcohols | Ethanol, Methanol | Soluble | While alcohols are polar and capable of hydrogen bonding, their alkyl chains provide non-polar character, allowing for the solvation of larger organohalides. Bromocyclohexane is miscible with ethanol.[6] |

| Highly Polar Protic | Water | Insoluble | The large, non-polar hydrocarbon structure is hydrophobic, making it immiscible with water. Structurally similar bromocyclohexane and butylcyclohexane are insoluble in water.[3][5][8] |

Experimental Protocol for Solubility Determination

This section provides a standardized methodology for quantitatively determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature. The method described is a static equilibrium method followed by gravimetric analysis.

Objective: To determine the concentration (e.g., in g/100 mL) of this compound in a chosen organic solvent at saturation.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or test tubes with sealable caps

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Glass syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for analysis

Procedure:

-

Preparation: Add a volume of the selected solvent (e.g., 5.0 mL) to several sealable vials. Place these vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.

-

Addition of Solute: Add an excess of this compound to each vial. An "excess" ensures that a saturated solution is formed, which will be visually confirmed by the presence of undissolved droplets of the solute.

-

Equilibration: Securely cap the vials and place them in the shaker. Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The agitation ensures continuous mixing between the solvent and the excess solute.[9]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature. This allows the undissolved this compound to settle, forming a distinct layer.

-

Sample Collection: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, supernatant (saturated solution) using a glass syringe. Avoid disturbing the undissolved layer.

-

Filtration: Attach a syringe filter to the syringe and dispense the collected solution into a pre-weighed (tared) glass vial. This step removes any microscopic, undissolved droplets.

-

Solvent Evaporation: Place the vial containing the saturated solution in a fume hood or use a gentle stream of nitrogen to evaporate the solvent completely.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial containing the non-volatile solute residue.

-

Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of sample collected in mL) * 100

Safety Precautions:

-

Always handle this compound and organic solvents inside a certified fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of a liquid solute.

References

- 1. CAS 60439-16-9: Cyclohexane,(4-bromobutyl)- | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H19Br | CID 13962520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. butyl cyclohexane, 1678-93-9 [thegoodscentscompany.com]

- 6. Bromocyclohexane CAS#: 108-85-0 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. m.youtube.com [m.youtube.com]

(4-Bromobutyl)cyclohexane: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alicyclic hydrocarbon (4-Bromobutyl)cyclohexane, a valuable building block in organic synthesis. While the specific historical record of its initial discovery is not prominently documented in scientific literature, this document outlines a plausible and widely recognized synthetic route for its first preparation. Detailed experimental protocols, key physicochemical properties, and a logical workflow of the synthesis are presented to serve as a practical resource for researchers. The reactivity of the terminal bromine atom, combined with the conformational properties of the cyclohexane ring, makes this compound a versatile intermediate in the development of novel chemical entities.

Physicochemical Properties

This compound is a colorless liquid with a characteristically strong bromine odor.[1] It is a halogenated hydrocarbon, and its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19Br | [2][3] |

| Molecular Weight | 219.16 g/mol | [2][3][4][5] |

| CAS Number | 60439-16-9 | [1][2][3][4] |

| Density | 1.152 g/cm³ | [2][5] |

| Boiling Point | 244.1 °C at 760 mmHg | [2][5] |

| Flash Point | 98.7 °C | [2][5] |

| IUPAC Name | 1-bromo-4-cyclohexylbutane | [4] |

Plausible First Synthesis

The most probable first synthesis of this compound involves the bromination of the corresponding alcohol, 4-Cyclohexyl-butan-1-ol. This is a standard and efficient method for the preparation of primary alkyl bromides. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Caption: Bromination of 4-Cyclohexyl-butan-1-ol.

Experimental Protocol

The following detailed experimental protocol is adapted from a documented synthesis of 1-bromo-4-cyclohexylbutane.[6]

Materials:

-

4-Cyclohexyl-butan-1-ol (8.1 mL, 47 mmol)

-

Phosphorus tribromide (2.2 mL, 23 mmol)

-

Ice

-

Brine solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-Cyclohexyl-butan-1-ol (8.1 mL, 47 mmol) is cooled to -5 °C under a nitrogen atmosphere.

-

Phosphorus tribromide (2.2 mL, 23 mmol) is added dropwise over a period of 10-15 minutes.

-

The reaction mixture is stirred at 0 °C for 15 minutes.

-

The mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Following this, the mixture is heated to 100 °C for 1.5 hours.

-

The reaction is then cooled to 0 °C and quenched with the addition of 50 g of ice.

-

The mixture is diluted with 100 mL of brine and extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed, and the crude product is purified by distillation at 2 mm Hg and 100 °C.

Results

The synthesis yields 9.84 g (96%) of this compound as a colorless liquid.[6]

Spectroscopic Data:

-

NMR (CDCl3, TMS): δ 0.6-2.3 (m, 17H), 3.43 (t, J=7 Hz, 2H).[6]

Synthesis Workflow

The logical flow of the synthesis of this compound from 4-Cyclohexyl-butan-1-ol is depicted below.

Caption: Experimental workflow for the synthesis.

Conclusion

This compound is a key synthetic intermediate, and its preparation from 4-cyclohexyl-butan-1-ol represents a fundamental and efficient transformation in organic chemistry. The detailed protocol and data presented in this guide offer a solid foundation for researchers utilizing this compound in their synthetic endeavors. The high yield and straightforward nature of this synthesis make it a reliable method for accessing this versatile building block.

References

Theoretical Framework for the Conformational Analysis of (4-Bromobutyl)cyclohexane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a foundational understanding of the theoretical principles governing the conformational behavior of (4-bromobutyl)cyclohexane. Due to a lack of specific published theoretical studies on this molecule, this document outlines a proposed computational approach based on established principles of conformational analysis of substituted cyclohexanes.

Introduction

This compound is a disubstituted cycloalkane with applications as a building block in organic synthesis and materials science.[1] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure. Understanding the conformational preferences of the cyclohexane ring and the appended bromobutyl chain is therefore crucial for predicting its behavior in chemical reactions and biological systems. This guide will delve into the theoretical aspects of its conformational landscape and propose a standard computational workflow for its detailed analysis.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These values, sourced from publicly available databases, provide a baseline for its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉Br | PubChem[2] |

| Molecular Weight | 219.16 g/mol | PubChem[2] |

| XLogP3 | 4.1 | PubChem[2] |

| Boiling Point | 244.1 °C at 760 mmHg | Echemi[3] |

| Density | 1.152 g/cm³ | Echemi[3] |

| Flash Point | 98.7 °C | Echemi[3] |

| CAS Number | 60439-16-9 | PubChem[2] |

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain.[4][5] The substituent on the cyclohexane ring can occupy two distinct positions: axial and equatorial.

-

Axial (a): Bonds parallel to the principal axis of the ring.

-

Equatorial (e): Bonds that extend from the perimeter of the ring.

The interconversion between two chair conformations, known as ring flipping, is a rapid process at room temperature.[5] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.

For monosubstituted cyclohexanes, the conformation where the substituent occupies the equatorial position is generally more stable. This is due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogen atoms on the same side of the ring.[6]

In the case of this compound, the bromobutyl group is the substituent. Therefore, the chair conformation with the (4-bromobutyl) group in the equatorial position is expected to be the most stable conformer.

Figure 1: Chair conformations of this compound.

Conformational Analysis of the Butyl Chain

The 4-bromobutyl substituent itself has conformational flexibility due to rotation around its C-C single bonds. A full theoretical study would involve scanning the potential energy surface by systematically rotating the dihedral angles of the butyl chain to identify low-energy conformers. This analysis is crucial as the spatial orientation of the bromine atom can significantly influence the molecule's reactivity and intermolecular interactions.

Proposed Experimental and Computational Protocols

5.1. Computational Methodology

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: Generation of the 3D structure of this compound. Both the axial and equatorial conformers of the cyclohexane ring should be considered as starting points.

-

Conformational Search: A systematic or stochastic conformational search should be performed to explore the potential energy surface of the flexible butyl chain for both the axial and equatorial isomers of the cyclohexane ring. This can be achieved using molecular mechanics methods.

-

Geometry Optimization and Energy Calculation: The low-energy conformers identified from the conformational search should be subjected to geometry optimization and energy calculations using higher levels of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Frequency Analysis: Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Population Analysis: The relative energies of the stable conformers can be used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution.

Figure 2: A typical computational workflow for conformational analysis.

Reactivity and Potential Signaling Pathways

The bromine atom in this compound makes it susceptible to nucleophilic substitution and elimination reactions.[1] The accessibility of the C-Br bond for a nucleophilic attack will be influenced by the overall conformation of the molecule. A detailed understanding of the conformational landscape can, therefore, provide insights into its reactivity.

While there is no specific information available regarding the involvement of this compound in signaling pathways, its structural motifs could potentially allow it to interact with biological macromolecules. Any such interaction would be highly dependent on the three-dimensional shape of the molecule.

Figure 3: Potential reaction pathways for this compound.

Conclusion

This technical guide has outlined the key theoretical considerations for understanding the conformational behavior of this compound. While specific experimental or computational data for this molecule is sparse in the current literature, a robust analysis can be performed using established computational chemistry protocols. Such studies would provide valuable insights into its structure-property relationships, which are essential for its application in chemical synthesis and drug development. The proposed workflows and theoretical framework serve as a starting point for researchers and scientists interested in the detailed molecular modeling of this compound.

References

- 1. Buy this compound | 60439-16-9 [smolecule.com]

- 2. This compound | C10H19Br | CID 13962520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of (4-Bromobutyl)cyclohexane

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Bromobutyl)cyclohexane is a valuable alkylating agent in organic synthesis, serving as a versatile building block for the introduction of the 4-cyclohexylbutyl moiety into various molecular scaffolds.[1] Its structure, featuring a primary alkyl bromide, makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon-bromine bond is polar, with a partial positive charge on the carbon atom, making it susceptible to attack by a wide range of nucleophiles.[2] These reactions are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other bioactive compounds.[1][3] This document provides detailed protocols and data for the reaction of this compound with common nucleophiles.

General Principles of Reactivity

This compound is a primary alkyl halide. As such, its reactions with strong nucleophiles are typically dominated by the SN2 mechanism.[4][5] This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[6] This "backside attack" leads to an inversion of configuration at the carbon center, although for this specific molecule, the reaction center is not a stereocenter.[5][7]

The SN2 pathway is favored for primary halides due to the low steric hindrance around the reaction site, which allows for easy approach of the nucleophile.[5][6] Competing elimination reactions (E2) are less likely with primary halides unless a sterically hindered, strong base is used.[8] To maximize the yield of the substitution product, reaction conditions should be carefully chosen, such as using a strong nucleophile that is a weak base and employing a polar aprotic solvent to enhance the nucleophile's reactivity.[9]

Figure 1. General SN2 mechanism for this compound.

Reaction with Azide Nucleophile: Synthesis of 4-Cyclohexylbutyl Azide

Application: Alkyl azides are versatile synthetic intermediates. They are precursors to primary amines upon reduction and are key components in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions for forming triazoles.

Experimental Protocol

This protocol is designed to favor the SN2 pathway for the reaction of this compound with sodium azide.[9]

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water, Saturated aqueous sodium bicarbonate, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagents: Add this compound (1.0 eq) and sodium azide (1.5 eq) to the flask.

-

Solvent: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.[9]

-

Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with diethyl ether. Wash sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, 4-cyclohexylbutyl azide, can be purified by vacuum distillation or column chromatography if necessary.

Reaction with Cyanide Nucleophile: Synthesis of 5-Cyclohexylpentanenitrile

Application: The introduction of a cyanide group forms a nitrile, which extends the carbon chain by one carbon.[10] Nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.

Experimental Protocol

This protocol describes the synthesis of 5-cyclohexylpentanenitrile via an SN2 reaction.

Materials:

-

This compound (1.0 eq)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)

-

Ethanol

-

Water

-

Diethyl ether

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: In a round-bottom flask, dissolve sodium or potassium cyanide in a minimal amount of water and add ethanol.

-

Reagent Addition: Add this compound to the cyanide solution.

-

Reaction: Heat the mixture to reflux for 6-12 hours. The use of an ethanol solvent is crucial to avoid side reactions.[10]

-

Workup: Cool the reaction mixture and pour it into a larger volume of water. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting 5-cyclohexylpentanenitrile can be purified by vacuum distillation.

Reaction with Triphenylphosphine: Synthesis of (4-Cyclohexylbutyl)triphenylphosphonium Bromide

Application: Alkyltriphenylphosphonium salts are stable crystalline solids that are precursors to Wittig reagents.[11] Upon treatment with a strong base, they form ylides, which react with aldehydes and ketones to produce alkenes.

Experimental Protocol

This protocol details the formation of a phosphonium salt from this compound.

Materials:

-

This compound (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.05 eq)

-

Toluene or Acetonitrile (anhydrous)

-

Diethyl ether

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter flask

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene.

-

Reagent Addition: Add this compound to the solution.

-

Reaction: Heat the mixture to reflux for 24-48 hours. The phosphonium salt will often precipitate from the solution as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by suction filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting (4-cyclohexylbutyl)triphenylphosphonium bromide salt under vacuum. The product is often used in the next step without further purification.

Summary of Reactions

| Entry | Nucleophile | Reagent | Solvent | Temperature | Product | Typical Yield |

| 1 | Azide (N₃⁻) | NaN₃ | DMF | 60-80 °C | 4-Cyclohexylbutyl azide | > 85% |

| 2 | Cyanide (CN⁻) | NaCN / KCN | Ethanol | Reflux | 5-Cyclohexylpentanenitrile | > 80% |

| 3 | Phosphine | PPh₃ | Toluene | Reflux | (4-Cyclohexylbutyl)triphenylphosphonium bromide | > 90% |

| 4 | Hydroxide (OH⁻) | NaOH | H₂O/THF | Reflux | 4-Cyclohexylbutan-1-ol | Variable |

| 5 | Amine (NH₃) | NH₃ (aq) | Ethanol | Sealed Tube | 4-Cyclohexylbutan-1-amine[12] | Variable |

Yields are estimates based on typical SN2 reactions with primary alkyl bromides and may vary based on specific reaction conditions.

Figure 2. General experimental workflow for synthesis and purification.

Figure 3. Synthetic utility of this compound derivatives.

References

- 1. Buy this compound | 60439-16-9 [smolecule.com]

- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. web.viu.ca [web.viu.ca]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 4-Cyclohexylbutan-1-amine | C10H21N | CID 3058956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of (4-Bromobutyl)cyclohexane Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. The preparation of Grignard reagents from alkyl halides is a critical first step in their application as potent nucleophiles. This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent from (4-bromobutyl)cyclohexane, resulting in (4-cyclohexylbutyl)magnesium bromide. This reagent is a valuable intermediate for introducing the 4-cyclohexylbutyl moiety into various molecular scaffolds, a structural motif of interest in medicinal chemistry and materials science. Careful control of reaction parameters is crucial to ensure high yields and minimize the formation of byproducts, primarily through Wurtz coupling.

Key Reaction Parameters and Expected Data

The successful formation of the this compound Grignard reagent is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on established knowledge of Grignard reactions with primary alkyl bromides.[1]

| Parameter | Value / Range | Notes |

| Grignard Formation | ||

| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. THF is often preferred for its higher boiling point and better solvating properties. |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess of magnesium ensures the complete conversion of the alkyl bromide. |

| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer from the surface of the magnesium turnings. |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require initial gentle heating to start, followed by cooling to control the rate. |

| Reaction Time | 1 - 3 hours | Completion is typically indicated by the disappearance of the metallic magnesium. |

| Expected Yield | 80 - 95% | Yields can be influenced by the purity of reagents and the effectiveness of moisture exclusion. The primary side reaction is Wurtz coupling.[1] |

| Reaction with Electrophile | ||

| Electrophile | 1.0 equivalent | Should be added slowly to the prepared Grignard reagent solution. |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to manage the exothermic nature of the addition reaction. |

| Reaction Time | 30 minutes - 2 hours | Progress can be monitored by appropriate analytical methods such as Thin Layer Chromatography (TLC). |

| Work-up | Saturated aq. NH4Cl or dilute HCl | Quenches the reaction and protonates the resulting alkoxide. |

| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and the specific reaction conditions employed.[1] |

Experimental Protocols

This section details the protocol for the preparation of the this compound Grignard reagent and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).

Materials and Equipment

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl2 or Drierite)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Ice bath

Protocol 1: Preparation of (4-cyclohexylbutyl)magnesium bromide

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed and then allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine sublimes and disappears, indicating activation.[1] Allow the flask to cool.

-

Initiation of Reaction: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction should initiate within a few minutes, which is evident by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a heat gun or sonication may be applied.[1]

-

Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling.

-

Completion of Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the (4-cyclohexylbutyl)magnesium bromide reagent and should be used immediately in the next step.[1]

Protocol 2: Reaction with an Electrophile (Example: Aldehyde)

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Electrophile: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the resulting alkoxide and dissolve any remaining magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Diagrams

Experimental Workflow for Grignard Reagent Preparation

Caption: Experimental workflow for the preparation of the this compound Grignard reagent and its subsequent reaction with an electrophile.

Signaling Pathway of Grignard Reagent Formation and Side Reaction

Caption: Competing pathways in the formation of the Grignard reagent, highlighting the desired reaction and the Wurtz coupling side reaction.

References

Application Notes and Protocols for Williamson Ether Synthesis using (4-Bromobutyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[2][3] The efficiency of this synthesis is particularly high when employing primary alkyl halides, as they are less susceptible to competing elimination reactions.[4]